molecular formula C9H9FO3 B6328535 5-Fluoro-2-(methoxymethoxy)benzaldehyde CAS No. 603041-29-8

5-Fluoro-2-(methoxymethoxy)benzaldehyde

Cat. No. B6328535
CAS RN: 603041-29-8
M. Wt: 184.16 g/mol
InChI Key: CPFRWWJCQBFSGQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 . It is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

This compound may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . It is considered an aryl fluorinated building block .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 184.17 and a molecular formula of C9H9FO3 .

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-fluoro-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFRWWJCQBFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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